molecular formula C16H10N2O4 B7788229 2-[(4-nitroanilino)methylidene]indene-1,3-dione

2-[(4-nitroanilino)methylidene]indene-1,3-dione

Cat. No.: B7788229
M. Wt: 294.26 g/mol
InChI Key: MHFRNXKOCHLVJG-UHFFFAOYSA-N
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Description

2-[(4-nitroanilino)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a nitroaniline group attached to an indene-1,3-dione scaffold. Indene-1,3-dione derivatives are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

The synthesis of 2-[(4-nitroanilino)methylidene]indene-1,3-dione typically involves the condensation of 4-nitroaniline with indene-1,3-dione under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is obtained after purification through recrystallization .

Chemical Reactions Analysis

2-[(4-nitroanilino)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-nitroanilino)methylidene]indene-1,3-dione has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-[(4-nitroanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electron acceptor, participating in redox reactions that influence cellular processes .

Comparison with Similar Compounds

2-[(4-nitroanilino)methylidene]indene-1,3-dione can be compared with other indene-1,3-dione derivatives such as:

Properties

IUPAC Name

2-[(4-nitroanilino)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRNXKOCHLVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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